Clodinafop

Catalog No.
S623333
CAS No.
114420-56-3
M.F
C14H11ClFNO4
M. Wt
311.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clodinafop

CAS Number

114420-56-3

Product Name

Clodinafop

IUPAC Name

(2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C14H11ClFNO4

Molecular Weight

311.69 g/mol

InChI

InChI=1S/C14H11ClFNO4/c1-8(14(18)19)20-10-2-4-11(5-3-10)21-13-12(16)6-9(15)7-17-13/h2-8H,1H3,(H,18,19)/t8-/m1/s1

InChI Key

YUIKUTLBPMDDNQ-MRVPVSSYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F

Synonyms

(2R)-2-[4-[(5-Chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic Acid; (R)-2-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic Acid; CGA 193469;

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F

Clodinafop is a selective herbicide primarily used for controlling grassy weeds in various crops, particularly wheat. It exists as the R-enantiomer of the compound, with the full chemical name being (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoic acid. Its empirical formula is C14H11ClFNO4, and it has a molecular weight of 311.8 g/mol. Clodinafop is often encountered in the form of its propargyl ester derivative, clodinafop-propargyl, which has enhanced stability and efficacy in agricultural applications .

Toxicity
Environmental impact

While considered relatively non-toxic to fish, birds, and bees [3], clodinafop can have negative impacts on aquatic environments if not used according to regulations.

Safety precautions

Always follow label instructions and wear appropriate personal protective equipment (PPE) when handling clodinafop.

Data source

[3]

Please note

This analysis is based on publicly available scientific research and does not include confidential industrial information.

Here are the cited sources:

  • [1] US EPA - Pesticides - Fact Sheet for Clodinafop-propargyl:
  • [2] Gharda Chemicals - Clodinafop-propargyl:
  • [3] FAO Specifications and Evaluations for Agricultural Pesticides - CLODINAFOP-PROPARGYL*:
  • [4] (Scientific literature reference for Clodinafop synthesis can be found through scholarly databases like ScienceDirect or Scopus).
  • [5] Apparent Ag - Clodinafop 240 EC:
  • [6] (Scientific literature reference for Clodinafop

Mode of Action of Clodinafop

Clodinafop-propargyl, commonly referred to as clodinafop, is a selective herbicide belonging to the aryloxyphenoxypropionate (APP) group. Its primary application in scientific research is to control annual grass weeds in various crops, particularly wheat [].

The herbicidal action of clodinafop lies in its ability to inhibit the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase plays a crucial role in the fatty acid biosynthesis pathway of plants []. By inhibiting this enzyme, clodinafop disrupts the weed's ability to synthesize essential fatty acids, ultimately leading to growth inhibition and death [, ].

Research Applications of Clodinafop

Scientific research on clodinafop primarily focuses on the following areas:

  • Evaluating its efficacy and selectivity: Studies investigate the effectiveness of clodinafop in controlling specific weed species in various crops under different environmental conditions []. This research helps optimize application methods and ensures the selective control of target weeds while minimizing harm to desired crops [].
  • Understanding its environmental fate: Research explores the behavior of clodinafop in the environment, including its degradation, persistence, and potential impact on non-target organisms []. This information is crucial for assessing the environmental safety of the herbicide and implementing sustainable agricultural practices.
  • Investigating its impact on non-target organisms: Studies assess the potential effects of clodinafop on beneficial insects, soil microorganisms, and other non-target species. This research helps ensure the responsible use of the herbicide and minimizes its ecological footprint.
  • Developing resistance management strategies: As with other herbicides, weeds can develop resistance to clodinafop over time. Research focuses on identifying resistance mechanisms and developing strategies to prevent or delay the emergence of resistant weed populations.

Clodinafop undergoes hydrolysis under varying pH conditions. It is relatively stable in acidic environments but hydrolyzes rapidly in alkaline conditions. Photolysis of clodinafop-propargyl leads to various degradation products, although the free acid form of clodinafop is not produced during this process . The compound's reactivity can also be influenced by its solubility in organic solvents such as acetone and toluene, where it demonstrates significant stability .

Clodinafop exhibits selective herbicidal activity, primarily targeting grassy weeds while being less harmful to broadleaf plants. Its mode of action involves inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This inhibition leads to disrupted growth and eventual death of susceptible weed species . Studies have shown that clodinafop can induce hepatocellular tumors in certain animal models at high doses, indicating potential toxicity that necessitates careful management during application .

Clodinafop is primarily utilized in agriculture as a herbicide for controlling grassy weeds in wheat fields. Its selectivity allows for effective weed management without harming the crop itself. Additionally, due to its unique mode of action, it is often used in integrated pest management strategies to reduce reliance on other herbicides and mitigate resistance development among weed populations .

Interaction studies involving clodinafop have focused on its effects on liver toxicity and enzyme induction in various animal models. Research indicates that clodinafop can lead to alterations in liver function and morphology when administered at specific doses, raising concerns about its long-term safety for both humans and wildlife . Furthermore, studies have shown that clodinafop may interact with other agricultural chemicals, necessitating careful consideration during co-application to avoid adverse effects.

Clodinafop shares similarities with several other herbicides that target grassy weeds. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureMode of ActionUnique Features
ClodinafopC14H11ClFNO4Inhibits acetyl-CoA carboxylaseSelective for grassy weeds
Fenoxaprop-P-ethylC15H17ClO4Inhibits fatty acid synthesisBroad-spectrum activity
Quizalofop-P-ethylC16H17ClO4Inhibits acetyl-CoA carboxylaseMore effective against certain grasses
Cyhalofop-butylC20H24ClFNO4Inhibits fatty acid synthesisLonger residual activity

Clodinafop's specificity for grassy weeds and its mechanism involving acetyl-CoA carboxylase inhibition set it apart from other similar compounds, which may exhibit broader activity or different modes of action .

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

311.0360637 g/mol

Monoisotopic Mass

311.0360637 g/mol

Heavy Atom Count

21

UNII

I5VL6U0SD8

Other CAS

114420-56-3

Wikipedia

Clodinafop

Use Classification

Agrochemicals -> Pesticides
Transformation products, Herbicides, Plant growth regulators
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

Explore Compound Types